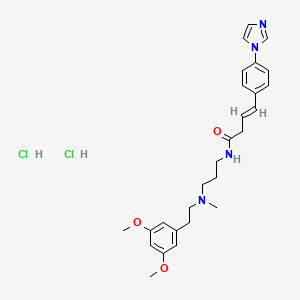
Multiflorine
Descripción general
Descripción
Multiflorine is an alkaloid with the molecular formula C15H22N2O . It is a compound with a mass of 246.348 Da and a mono-isotopic mass of 246.173218 Da . It is also known by other names such as (9α)-2,3-Didehydrospartein-4-one, 2,3-Didehydrospartein-4-on, and 7,14-Methano-2H,6H-dipyrido .
Synthesis Analysis
The biosynthesis of Quinolizidine Alkaloids (QAs) like Multiflorine in lupins is species- and organ-specific . The synthesis of QAs in lupins has been studied using three Mexican lupins: Lupinus aschenbornii, Lupinus montanus, and Lupinus bilineatus . The onset of de novo QA biosynthesis occurred after the metabolization of seed QA during germination and was species-specific .
Molecular Structure Analysis
Multiflorine has 2 of 4 defined stereocentres . It has 3 hydrogen bond acceptors and no hydrogen bond donors . It has no freely rotating bonds .
Physical And Chemical Properties Analysis
Multiflorine has a density of 1.2±0.1 g/cm3, a boiling point of 383.0±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 63.2±3.0 kJ/mol, and it has a flash point of 165.2±20.2 °C . The index of refraction is 1.603, and its molar refractivity is 71.0±0.4 cm3 .
Aplicaciones Científicas De Investigación
Multiflorine Isolation and Properties
Multiflorine, a distinct alkaloid isolated from Lupinus multiflorus, has been a subject of interest in scientific research. Its unique structure, identified as 2-dehydro-4-oxosparteine, was first reported in 1959. This discovery stemmed from the seeds of Lupinus multiflorus, a plant native to northeastern Argentina. Multiflorine's chemical properties and reactions align with its structural composition, paving the way for further research into its applications (Comin & Deulofeu, 1959).
Hypoglycemic Potential
A significant aspect of multiflorine's research is its potential hypoglycemic effects. Studies have shown that multiflorine, when administered to mice, exhibits a hypoglycemic effect. The research focused on multiflorine derivatives and their potential as lead compounds for new diabetes medications. The unique enaminone-type conjugation of multiflorine, particularly on its A-ring, was a key focus. This structural aspect was hypothesized to be responsible for the observed hypoglycemic effects, leading to the synthesis and testing of various compounds with similar structures (Kubo, Inoue, Kamei, & Higashiyama, 2006).
Further Research on Diabetes Medication
In another study, the hypoglycemic effect of (7R*,9aS*)-7-phenyl-octahydroquinolizin-2-one was investigated. This compound, when compared to multiflorine, showed approximately four times stronger hypoglycemic effects in normal mice. The research indicated that compounds with a quinolizidin-2-one ring system, similar to multiflorine's structure, could be promising for the development of new diabetes drugs (Kubo et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research could focus on validating the anti-diabetic potential of unstudied plants and isolating and characterizing active principles . Elucidating the anti-diabetic mechanism of these plants and performing preclinical and clinical studies could aid in the formulation of an effective and safe treatment for DM .
Propiedades
IUPAC Name |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-5-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-13-4-6-17-9-11-7-12(15(17)8-13)10-16-5-2-1-3-14(11)16/h4,6,11-12,14-15H,1-3,5,7-10H2/t11-,12-,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSKZPOVBDNEGN-NZBPQXDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CC(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CC(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
529-80-6 | |
| Record name | (7S,7aS,14S,14aR)-1,7,7a,8,9,10,11,13,14,14a-Decahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Multiflorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MULTIFLORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70G8C30AVF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






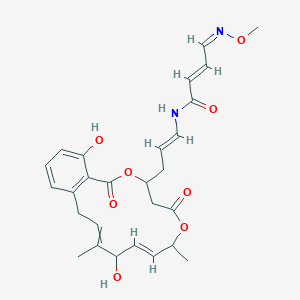
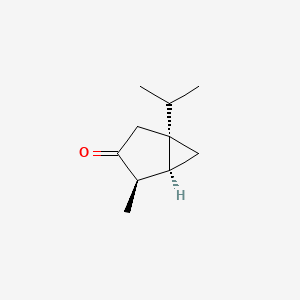
![2-Acetyl-3,4,8-trihydroxy-7-methoxybenzo[f][1]benzofuran-5,6-dione](/img/structure/B1237094.png)
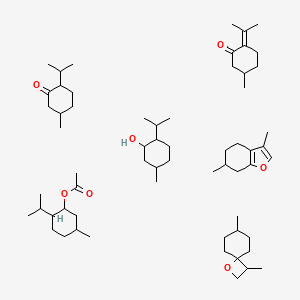
![(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine](/img/structure/B1237097.png)

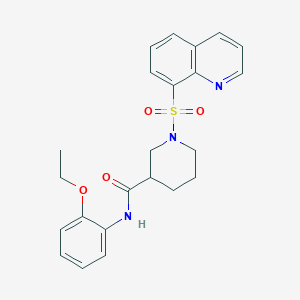
![(2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate](/img/structure/B1237102.png)
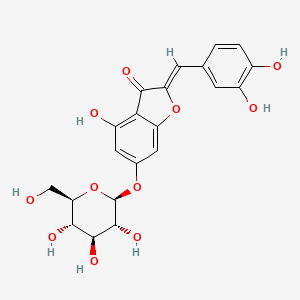
![2-(2,4-dichlorophenoxy)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B1237105.png)
